

physical and chemical properties of 2-Bromo-6-methoxypyridine

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Compound of Interest

Compound Name: 2-Bromo-6-methoxypyridine

Cat. No.: B1266871

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An In-depth Technical Guide to 2-Bromo-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methoxypyridine is a versatile substituted pyridine derivative that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.^[1] Its unique arrangement of a bromine atom and a methoxy group on the pyridine ring imparts specific reactivity, making it a valuable intermediate for constructing complex molecular architectures.^[1] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of **2-Bromo-6-methoxypyridine**, tailored for professionals in research and development.

Core Physical and Chemical Properties

2-Bromo-6-methoxypyridine is typically a colorless to light yellow or golden liquid at room temperature.^{[1][2]} A summary of its key physical and chemical properties is presented in the tables below.

Physical Properties

Property	Value	Reference(s)
Appearance	Colorless to yellow liquid	[1]
Molecular Formula	C ₆ H ₆ BrNO	[3][4]
Molecular Weight	188.02 g/mol	[3][4]
Boiling Point	206 °C (lit.)	[2][3]
Density	1.53 g/mL at 25 °C (lit.)	[2][3]
Refractive Index (n _{20/D})	1.559 (lit.)	[2][3]
Flash Point	104.4 °C (219.9 °F) - closed cup	[3]
pKa	-1.04 ± 0.10 (Predicted)	[2]
LogP	2.25	[5]

Chemical Identifiers

Identifier	Value	Reference(s)
CAS Number	40473-07-2	[1][3]
MDL Number	MFCD00088345	[1]
PubChem CID	256810	[1]
InChI	1S/C6H6BrNO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3	[3]
InChI Key	KMODISUYWZPVG-VUHFFFAOYSA-N	[3]
SMILES	COc1cccc(Br)n1	[3]

Synthesis of 2-Bromo-6-methoxypyridine

A common and efficient method for the synthesis of **2-Bromo-6-methoxypyridine** involves the nucleophilic substitution of a bromine atom in 2,6-dibromopyridine with a methoxy group.[2]

Experimental Protocol: Synthesis from 2,6-Dibromopyridine

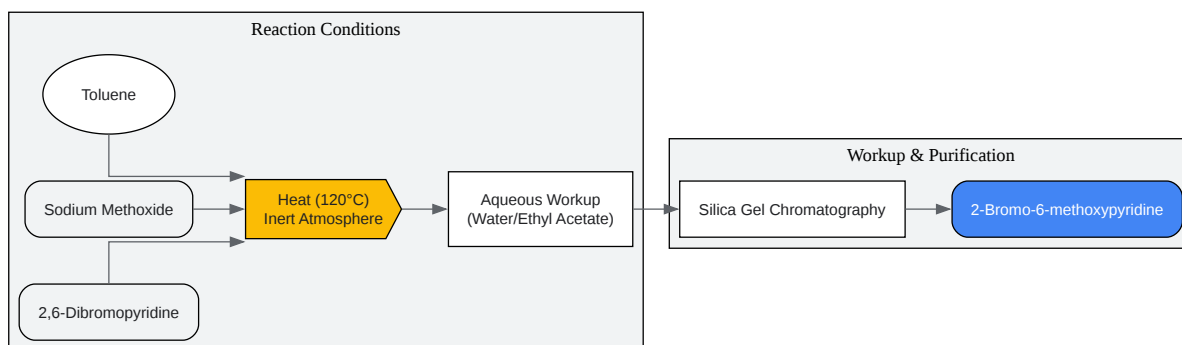
Materials:

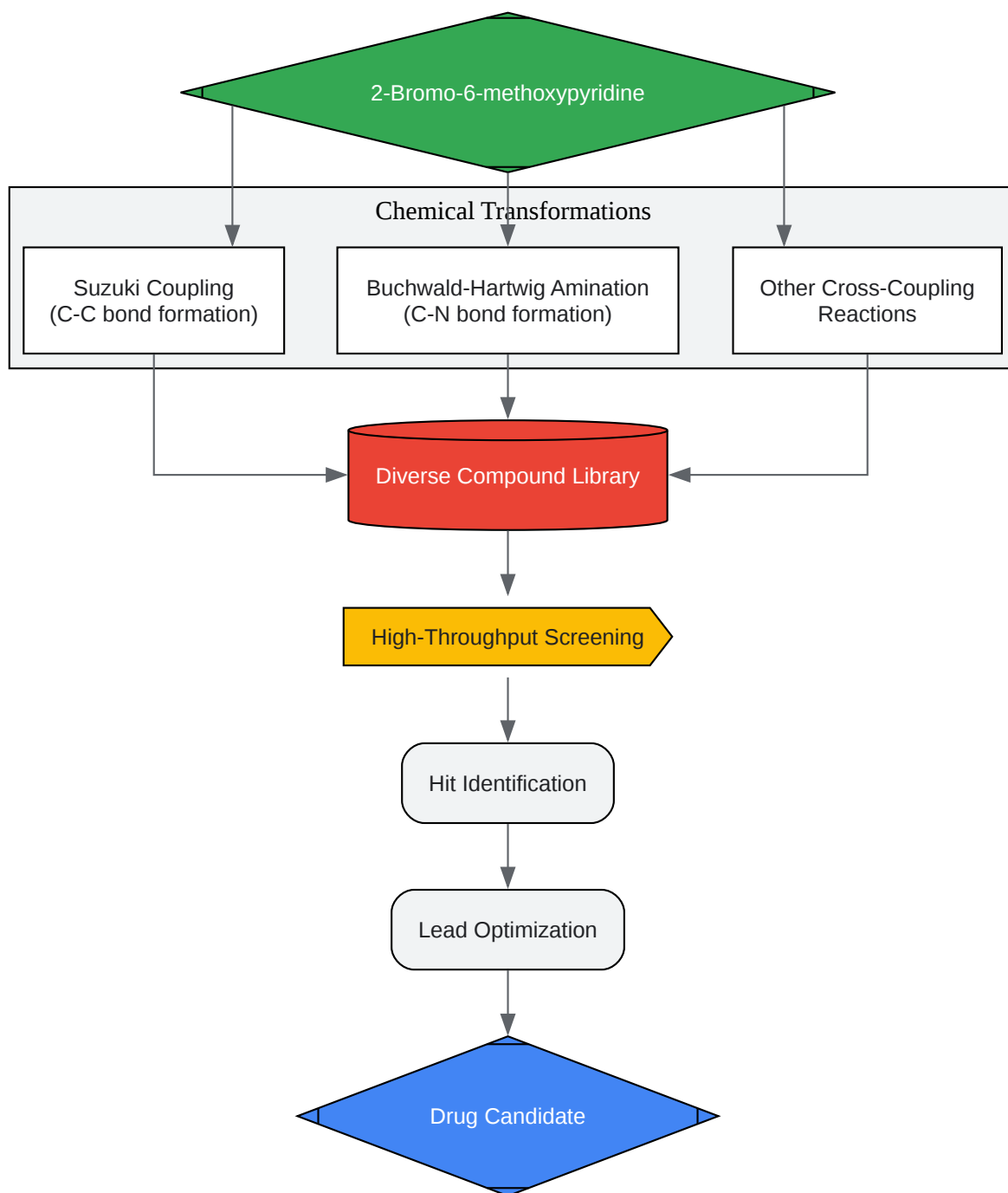
- 2,6-Dibromopyridine
- Sodium methoxide (Sodium methylate)[\[5\]](#)
- Toluene
- Water
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:[\[2\]](#)

- Under an inert argon atmosphere, slowly add sodium methoxide (1.82 g) to a solution of 2,6-dibromopyridine (8.0 g) in toluene (120 mL).
- Heat the reaction mixture to 120 °C and stir continuously for 13 hours.
- Supplement the reaction with an additional portion of sodium methoxide (0.728 g) and continue stirring at the same temperature for another 6 hours.
- After completion, allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel and partition with water and ethyl acetate.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
- Concentrate the solvent under reduced pressure.
- Purify the resulting residue by silica gel column chromatography using a hexane-ethyl acetate gradient to yield **2-Bromo-6-methoxypyridine** as an oil.

The structure of the product can be confirmed by ^1H -NMR spectroscopy. The expected signals are: δ 3.93 (3H, s, OCH_3), 6.68 (1H, d, $J = 8.0$ Hz, Ar-H), 7.05 (1H, d, $J = 7.2$ Hz, Ar-H), 7.39-7.42 (1H, m, Ar-H).^{[2][6]}





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